1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid

Inflammation Pulmonary Disease Elastase Inhibition

This product delivers a specific hydroxylation signature (1β,2α,3α,19α) absent in generic asiatic or madecassic acid. The 19α-OH group is mandatory for potent HNE inhibition (IC50 44 nM) and IDO1-driven anti-fibrotic activity. Standard ursane replacements lack these mechanisms and will compromise neutrophil-elastase or liver-fibrosis studies. Choose this compound when pathway-specific pharmacology is non-negotiable.

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
Cat. No. B10855508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid
Molecular FormulaC30H48O6
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,20+,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1
InChIKeyVULLSLYDWNGNKZ-VVEUJWIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid: Pentacyclic Triterpenoid Sourcing and Identification Guide


1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid (CAS 113558-03-5), also known as 19α-hydroxyasiatic acid, is a naturally occurring pentacyclic triterpenoid of the ursane type, isolated from Agrimonia pilosa and other medicinal plants . It is characterized by a C30H48O6 molecular formula and a molecular weight of 504.7 g/mol, with a hydroxylation pattern at positions 1, 2, 3, and 19 that distinguishes it from structurally related compounds like asiatic acid . This compound has been identified as a key active constituent in traditional Chinese medicine formulations and exhibits targeted pharmacological activities, including potent anti-elastase and anti-fibrotic effects [1].

Procurement Risk: Why 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid Cannot Be Substituted by Generic Ursane Triterpenoids


1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid possesses a specific hydroxylation pattern (1β,2α,3α,19α) that is critical for its unique pharmacological profile. Substitution with generic ursane triterpenoids such as asiatic acid (2α,3β,23-trihydroxy) or madecassic acid (2α,3β,6β,23-tetrahydroxy) would result in the loss of key biological activities. The 19α-hydroxyl group is essential for the compound's potent anti-elastase activity (IC50 44 nM) and its ability to specifically suppress IDO1-driven pro-fibrotic efferocytosis in macrophages . Generic substitution would therefore compromise experimental outcomes in studies targeting neutrophil elastase or liver fibrosis pathways [1].

Quantitative Differentiation Evidence for 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid vs. In-Class Analogs


Potent and Specific Human Neutrophil Elastase (HNE) Inhibition: 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid vs. Asiatic Acid and Madecassic Acid

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid (19α-hydroxyasiatic acid) inhibits human neutrophil elastase (HNE) with an IC50 of 44 nM and a Ki of 200 nM . In contrast, the closely related analog asiatic acid (2α,3β,23-trihydroxyurs-12-en-28-oic acid) and madecassic acid (2α,3β,6β,23-tetrahydroxyurs-12-en-28-oic acid) have not been reported to exhibit any measurable HNE inhibitory activity at comparable concentrations [1]. The presence of the 19α-hydroxyl group in the target compound is essential for this activity, as it is absent in both asiatic acid and madecassic acid .

Inflammation Pulmonary Disease Elastase Inhibition

Selective Suppression of IDO1-Mediated Pro-Fibrotic Efferocytosis: 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid vs. In-Class Triterpenoids

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid (19α-HA) was identified as the key active component of Baoganning decoction that specifically binds to IDO1 and potently inhibits efferocytosis and pro-fibrotic signaling in macrophages [1]. In in vivo models, BGN treatment reduced collagen deposition and fibrotic marker expression by approximately 50% in wild-type mice, but this anti-fibrotic effect was completely abolished in IDO1−/− mice, confirming IDO1 as the critical target [1]. While asiatic acid and other ursane triterpenoids exhibit broad anti-inflammatory and hepatoprotective activities, they have not been reported to specifically target the IDO1-mediated efferocytosis pathway [2].

Liver Fibrosis Immunometabolism Macrophage Biology

Structural Determinants of Differential Activity: Hydroxylation Pattern Comparison

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid possesses a unique hydroxylation pattern (1β,2α,3α,19α) that is critical for its biological activity. In contrast, asiatic acid is hydroxylated at positions 2α, 3β, and 23 [1]. Madecassic acid adds a 6β-hydroxyl group to the asiatic acid core . The 19α-hydroxyl group in the target compound is absent in both asiatic acid and madecassic acid, and this structural feature has been directly linked to its potent HNE inhibitory activity and IDO1-binding capacity .

Structural Biology QSAR Triterpenoid Chemistry

Optimal Application Scenarios for 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid Based on Quantitative Differentiation


Neutrophil-Driven Inflammatory Disease Research

Researchers studying COPD, acute lung injury, cystic fibrosis, or other conditions characterized by excessive neutrophil elastase activity should select 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid for its potent and specific HNE inhibition (IC50 44 nM, Ki 200 nM) . Generic ursane triterpenoids like asiatic acid lack this activity and would not provide meaningful HNE inhibition data.

Liver Fibrosis and Immunometabolism Studies

Investigators exploring the role of IDO1-mediated macrophage efferocytosis in liver fibrosis or other fibrotic diseases should procure this compound. It is the only known naturally occurring ursane triterpenoid that specifically targets this pathway, as demonstrated by the complete loss of anti-fibrotic efficacy in IDO1−/− mice [1].

Structure-Activity Relationship (SAR) Studies of Ursane Triterpenoids

Chemists and pharmacologists conducting SAR studies on ursane-type triterpenoids will find this compound invaluable as a reference standard for the 19α-hydroxy substitution pattern. Its distinct hydroxylation profile (1β,2α,3α,19α) relative to asiatic acid (2α,3β,23-trihydroxy) and madecassic acid (2α,3β,6β,23-tetrahydroxy) provides a critical comparator for mapping structure-activity relationships .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.